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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901 Get Quote

For researchers and drug development professionals, understanding the nuanced activity of

stereoisomers is critical for accurate experimental design and interpretation. C75, a synthetic

inhibitor of fatty acid synthase (FASN), is a widely studied compound in cancer research.

However, it is typically used as a racemic mixture, and its enantiomers, (+)-trans-C75 and (-)-

trans-C75, possess distinct biological activities and potencies. This guide provides a

comparative analysis of the effects of (+)-trans-C75, cross-validated against its enantiomer

and the racemic mixture in various cell lines, supported by experimental data and detailed

protocols.

Differentiated Mechanisms of Action: FASN vs. CPT1
The primary distinction between the C75 enantiomers lies in their principal molecular targets.

While the racemic mixture exhibits activities of both, the individual isomers show a clear

separation of function.

(-)-trans-C75: This enantiomer is primarily responsible for the inhibition of Fatty Acid

Synthase (FASN).[1][2] Its action leads to the cytotoxic and anti-tumor effects commonly

associated with C75.[1][2]

(+)-trans-C75: In contrast, (+)-trans-C75 is a weak FASN inhibitor but a potent inhibitor of

Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation.[2][3]

This activity is strongly linked to the anorectic (appetite-suppressing) side effects observed

with the racemic mixture, making it less directly cytotoxic to cancer cells.[2]
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This functional divergence is crucial for interpreting experimental results and for the potential

development of more specific therapeutic agents.[2]

Comparative Cytotoxicity Data
The differential mechanisms of the C75 enantiomers are reflected in their cytotoxic potency

across various cancer cell lines. The (-)-trans-C75 isomer consistently demonstrates greater

cytotoxicity than the (+)-trans-C75 isomer.[4][5] Data compiled from multiple studies are

presented below.

Cell Line
Cancer
Type

Compound Metric Value (µM) Citation

PC3
Prostate

Cancer
(+)-trans-C75

IC50

(Clonogenic)
51.36 [4]

PC3
Prostate

Cancer
(-)-trans-C75

IC50

(Clonogenic)
28.08 [4]

PC3
Prostate

Cancer

(±)-trans-C75

(Racemic)

IC50

(Clonogenic)
~37.5 [4]

PC3
Prostate

Cancer

(±)-trans-C75

(Racemic)

IC50

(Growth)
35 [3]

LNCaP
Prostate

Cancer
(+)-trans-C75

IC50 (MTT

Assay)
>50 [4][5]

LNCaP
Prostate

Cancer
(-)-trans-C75

IC50 (MTT

Assay)
~25 [4][5]

LNCaP
Prostate

Cancer

(±)-trans-C75

(Racemic)

IC50

(Spheroid)
50 [3]

A375
Human

Melanoma

(±)-trans-C75

(Racemic)

IC50 (FASN

Inhibition)
32.43 [6]

MA104
Monkey

Kidney

(±)-trans-C75

(Racemic)

TD50

(Cytotoxicity)
28.5 [6]
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Signaling Pathways and Cellular Responses
The inhibition of FASN by (-)-trans-C75 triggers a cascade of cellular events, primarily leading

to apoptosis and cell cycle arrest. Racemic C75 has been shown to affect multiple signaling

pathways, though these effects are largely attributable to the (-) enantiomer's FASN inhibition.

Apoptosis Induction: FASN inhibition leads to the accumulation of its substrate, malonyl-CoA,

which is a key mediator of apoptosis.[7] This process involves the intrinsic mitochondrial

pathway.[7] In various cancer cell lines, C75 treatment results in the cleavage of PARP and

caspases, hallmarks of apoptosis.[8]

Cell Cycle Arrest: C75 has been shown to induce cell cycle arrest, though the specific phase

can be cell-type dependent.

PI3K/AKT/mTOR Pathway: In breast and lung cancer cells, FASN inhibition by C75 can lead

to the downregulation of survival pathways such as PI3K/AKT/mTOR, further promoting

apoptosis.[8][9]

Downstream Cellular Effects

(-)-trans-C75

FASN Inhibition

Strong

(+)-trans-C75

Weak

CPT1 Inhibition

Strong

Apoptosis Cell Cycle Arrest PI3K/AKT Pathway
Downregulation
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Acid Oxidation

Anorexia / Weight Loss
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Fig 1. Differentiated signaling pathways of C75 enantiomers.

Experimental Protocols
Reproducible and comparable results depend on standardized experimental procedures. Below

are detailed protocols for key assays used to evaluate the effects of C75.

Protocol 1: Cell Viability and IC50 Determination (MTT
Assay)
This colorimetric assay assesses cell metabolic activity, which is used as a proxy for cell

viability.

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

Compound Treatment: Prepare serial dilutions of (+)-trans-C75, (-)-trans-C75, and racemic

C75 in a complete culture medium. Remove the old medium from the cells and add 100 µL of

the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO)

control wells.

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4

hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan

crystals.

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g.,

DMSO) to each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Western Blot for Apoptosis Marker Analysis
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This technique is used to detect specific proteins (e.g., cleaved PARP, cleaved Caspase-3)

indicative of apoptosis.

Cell Culture and Treatment: Grow cells in 6-well plates to ~70-80% confluency and treat

them with the desired concentrations of C75 enantiomers or vehicle for a specified time (e.g.,

24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and

separate them by size using SDS-polyacrylamide gel electrophoresis.

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with primary antibodies against proteins of

interest (e.g., anti-cleaved-PARP, anti-cleaved-Caspase-3, and a loading control like anti-β-

actin) overnight at 4°C.

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence

(ECL) substrate and an imaging system.
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Fig 2. General experimental workflow for comparing C75 enantiomers.

Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment, which is

particularly useful for evaluating radiosensitizing effects.[4]

Cell Treatment: Treat exponentially growing cells in flasks or large plates with the C75

enantiomers for a set period (e.g., 24 hours). For radiosensitization studies, cells can be

irradiated during or after drug treatment.[4]

Seeding for Colonies: After treatment, harvest the cells, count them, and seed a precise

number (e.g., 200-2000 cells, depending on expected toxicity) into 60mm dishes.

Incubation: Incubate the dishes undisturbed for 10-14 days to allow for colony formation.
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Fixing and Staining: Remove the medium, wash with PBS, and fix the colonies with

methanol. Stain with a 0.5% crystal violet solution.

Colony Counting: Count the number of colonies containing at least 50 cells.

Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition

relative to the untreated control.

Summary and Conclusion
Cross-validation of (+)-trans-C75's effects reveals a distinct pharmacological profile compared

to its (-) enantiomer. While (-)-trans-C75 is the primary driver of FASN inhibition and in vitro

cytotoxicity, (+)-trans-C75 exhibits significantly lower potency against cancer cells and

primarily targets CPT1, an enzyme linked to metabolic regulation and appetite.[2][4] For

researchers investigating the anti-tumor properties of FASN inhibition, the use of the purified

(-)-trans-C75 enantiomer or a clear understanding of the racemic mixture's dual activity is

essential for generating precise and translatable data. This distinction is paramount for the

future design of FASN inhibitors that maximize therapeutic impact while minimizing off-target

side effects like weight loss.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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